N-benzyl-4-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide
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Overview
Description
N-BENZYL-4-[1-(4-METHOXYPHENYL)-1-OXO-2-PROPANYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXAMIDE is a complex organic compound with a unique structure that includes a benzyl group, a methoxyphenyl group, and a tetrahydrofuran ring
Preparation Methods
The synthesis of N-BENZYL-4-[1-(4-METHOXYPHENYL)-1-OXO-2-PROPANYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXAMIDE involves several steps. One common method includes the reaction of 1-(4-methoxyphenyl)-2-propylamine with benzaldehyde in the presence of a catalytic hydrogenation catalyst such as platinum-carbon (Pt-C) in a solvent like tetrahydrofuran (THF). The reaction is carried out under hydrogen pressure at a temperature of 30°C for 48 hours . This method is advantageous due to its simplicity, high yield, and low cost.
Chemical Reactions Analysis
N-BENZYL-4-[1-(4-METHOXYPHENYL)-1-OXO-2-PROPANYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogenation catalysts such as Pt-C or palladium on carbon (Pd-C).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyphenyl groups.
Condensation: The compound can participate in condensation reactions with carboxylic acids to form amides.
Scientific Research Applications
N-BENZYL-4-[1-(4-METHOXYPHENYL)-1-OXO-2-PROPANYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-BENZYL-4-[1-(4-METHOXYPHENYL)-1-OXO-2-PROPANYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
N-BENZYL-4-[1-(4-METHOXYPHENYL)-1-OXO-2-PROPANYL]-5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURANCARBOXAMIDE can be compared with similar compounds such as:
N-benzyl-4-(4-methoxyphenyl)-1-piperazinecarbothioamide: This compound has a similar structure but includes a piperazine ring instead of a tetrahydrofuran ring.
N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide: This compound also contains a methoxyphenyl group and a benzyl group but differs in its functional groups and overall structure.
Properties
Molecular Formula |
C24H27NO5 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-benzyl-4-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]-5,5-dimethyl-2-oxooxolane-3-carboxamide |
InChI |
InChI=1S/C24H27NO5/c1-15(21(26)17-10-12-18(29-4)13-11-17)20-19(23(28)30-24(20,2)3)22(27)25-14-16-8-6-5-7-9-16/h5-13,15,19-20H,14H2,1-4H3,(H,25,27) |
InChI Key |
KKFUILHAZBACCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C(C(=O)OC1(C)C)C(=O)NCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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